- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
Cas no 94749-11-8 (4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol)
O composto 4-Hidroxi-α1-6-(3-fenilpropoxi)hexilaminometil-1,3-benzenodimetanol é uma molécula orgânica complexa que combina grupos hidroxila, fenilpropoxi e aminometil em sua estrutura. Sua arquitetura química única confere propriedades interessantes, como potencial atividade farmacológica devido à presença do núcleo aromático e da cadeia alifática funcionalizada. A molécula apresenta múltiplos sítios reativos, incluindo grupos hidroxila e amina, que permitem sua utilização como intermediário sintético versátil em química medicinal. Sua estrutura benzênica substituída pode contribuir para estabilidade termodinâmica e solubilidade balanceada em sistemas aquosos e orgânicos. A combinação de características polares e apolares nesta molécula sugere aplicações promissoras no desenvolvimento de compostos bioativos com propriedades de ligação melhoradas.
94749-11-8 structure
Product Name:4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol
N.o CAS:94749-11-8
MF:C24H35NO4
MW:401.539007425308
CID:1059009
PubChem ID:13375577
Update Time:2025-07-13
4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(3-phenylpropoxy)hexylamino]ethyl]phenol
- 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
- 94749-11-8
- Salmeterol xinafoate specified impurity C [EP]
- o-Des(phenylbutyl)-o-phenylpropyl salmeterol
- SALMETEROL XINAFOATE IMPURITY C [EP IMPURITY]
- 4-Hydroxy-alpha1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- Salmeterol xinafoate, salmeterol-phenylpropoxy- [USP]
- Salmeterol EP Impurity C
- Des(phenylbutoxy)phenylpropoxy salmeterol
- 1,3-BENZENEDIMETHANOL, 4-HYDROXY-.ALPHA.1-(((6-(3-PHENYLPROPOXY)HEXYL)AMINO)METHYL)-
- UNII-2F7PT659E4
- DTXSID701141028
- 4-Hydroxy-?1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- Des(phenylbutoxy)phenylpropoxy salmeterol, (+/-)-
- SALMETEROL XINAFOATE, SALMETEROL-PHENYLPROPOXY- [USP IMPURITY]
- 4-Hydroxy-I+/-1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- 4-(1-Hydroxy-2-((6-(3-phenylpropoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
- Q27254671
- SCHEMBL4454918
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(3-phenylpropoxy)hexyl)amino)methyl)-
- starbld0005681
- (1RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(3-phenylpropoxy)hexyl]amino]ethanol; 1,3-Benzenedimethanol, 4-hydroxy-alpha1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-; Salmeterol Xinafoate Imp. C (EP); GR 35795X; Salmeterol EP Impurity C
- 2F7PT659E4
- 4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol
-
- Inchi: 1S/C24H35NO4/c26-19-22-17-21(12-13-23(22)27)24(28)18-25-14-6-1-2-7-15-29-16-8-11-20-9-4-3-5-10-20/h3-5,9-10,12-13,17,24-28H,1-2,6-8,11,14-16,18-19H2
- Chave InChI: PCSOCURVSKRIIM-UHFFFAOYSA-N
- SMILES: OC1C(CO)=CC(C(CNCCCCCCOCCCC2C=CC=CC=2)O)=CC=1
Propriedades Computadas
- Massa Exacta: 401.25660860g/mol
- Massa monoisotópica: 401.25660860g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 15
- Complexidade: 389
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.5
- Superfície polar topológica: 82Ų
4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at recommended temperature
4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | H949165-5mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | H949165-50mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 50mg |
$1642.00 | 2023-05-18 | ||
| TRC | H949165-2.5mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 2.5mg |
$ 150.00 | 2023-09-07 | ||
| TRC | H949165-10mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 10mg |
$ 550.00 | 2023-09-07 | ||
| TRC | H949165-25mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 25mg |
$ 1200.00 | 2023-09-07 | ||
| A2B Chem LLC | AX40381-2.5mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 2.5mg |
$264.00 | 2024-07-18 | ||
| A2B Chem LLC | AX40381-10mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 10mg |
$648.00 | 2024-07-18 | ||
| A2B Chem LLC | AX40381-25mg |
4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-11-8 | 25mg |
$1270.00 | 2024-07-18 |
4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol Método de produção
Método de produção 1
Condições de reacção
Referência
4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol Preparation Products
4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol Literatura Relacionada
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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